molecular formula C8H6O2 B1242187 6E-Octene-2,4-diynoic acid

6E-Octene-2,4-diynoic acid

Cat. No. B1242187
M. Wt: 134.13 g/mol
InChI Key: PLQITNSZGATMPR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6E-octene-2,4-diynoic acid is a medium-chain fatty acid.

Scientific Research Applications

Catalysis and Reaction Mechanisms

6E-Octene-2,4-diynoic acid and related compounds have been studied in various catalytic processes and reaction mechanisms. For instance, palladium-catalyzed reactions involving similar compounds have been explored, shedding light on their potential in organic synthesis. Qian, Pei, and Widenhoefer (2005) investigated the palladium-catalyzed intramolecular hydroalkylation of β-diketones, providing insights into reaction pathways and byproducts, which are relevant to understanding the behavior of similar compounds in catalyzed reactions (Qian, Pei, & Widenhoefer, 2005).

Corrosion Inhibition

Compounds structurally related to 6E-Octene-2,4-diynoic acid have been evaluated for their corrosion inhibition properties. Chafiq et al. (2020) studied the effectiveness of certain compounds as inhibitors for mild steel in acidic solutions, which can be an important aspect when considering the utility of 6E-Octene-2,4-diynoic acid derivatives in materials science (Chafiq et al., 2020).

Catalytic Performance in Dehydrogenative Aromatization

The catalytic performance of compounds similar to 6E-Octene-2,4-diynoic acid in dehydrogenative aromatization has been investigated. Wei et al. (2021) examined the conversion of 1-octene over Ni/ZSM-5-based catalysts, providing useful insights into the potential applications of similar compounds in catalysis and chemical synthesis (Wei et al., 2021).

Synthesis of Linear Polyacetylenic Compounds

The synthesis of linear polyacetylenic compounds, which are structurally related to 6E-Octene-2,4-diynoic acid, has been a subject of research. Zeni et al. (2001) demonstrated the synthesis of several polyacetylenic acids, highlighting the methodologies and reaction conditions that could be applicable to the synthesis of 6E-Octene-2,4-diynoic acid derivatives (Zeni et al., 2001).

properties

Product Name

6E-Octene-2,4-diynoic acid

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

(E)-oct-6-en-2,4-diynoic acid

InChI

InChI=1S/C8H6O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,1H3,(H,9,10)/b3-2+

InChI Key

PLQITNSZGATMPR-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C#CC#CC(=O)O

Canonical SMILES

CC=CC#CC#CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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